2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS No.: 929505-01-1
Cat. No.: VC11934489
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929505-01-1 |
|---|---|
| Molecular Formula | C25H21NO5 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
| Standard InChI | InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-6-4-5-7-21(19)30-3)10-13-22(20)31-24(15)23(27)16-8-11-18(29-2)12-9-16/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | KUGRIUDPWAUPDJ-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)OC |
Introduction
"2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide" is a synthetic organic compound characterized by its complex structure, which integrates functional groups such as methoxy, benzamide, and benzofuran. This compound belongs to the class of benzamides and benzofurans, which are often investigated for their diverse biological and chemical properties. Its molecular structure suggests potential applications in medicinal chemistry, particularly in drug discovery and pharmacological studies.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 389.4 g/mol
IUPAC Name
The systematic IUPAC name of this compound is:
2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide.
Structural Features
The structure of this compound includes:
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A benzamide core with a methoxy substitution at position 2.
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A benzofuran ring substituted with a methyl group at position 3.
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A methoxybenzoyl group attached to the benzofuran.
These structural features contribute to its unique physicochemical properties.
Synthesis Pathways
The synthesis of compounds like "2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide" typically involves multistep organic reactions:
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Formation of Benzofuran Core: Benzofurans are synthesized through cyclization reactions involving phenolic precursors.
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Introduction of Benzoyl Group: The attachment of the methoxybenzoyl group is achieved via acylation reactions using benzoyl chloride derivatives.
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Amide Bond Formation: The final step involves coupling the benzofuran derivative with a methoxy-substituted benzamide under amide-forming conditions.
Pharmacological Potential
Compounds containing benzamide and benzofuran moieties are often explored for their biological activities, including:
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Anti-inflammatory properties: Due to their ability to modulate key enzymes in inflammatory pathways.
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Anticancer activity: Benzofurans have shown cytotoxic effects against various cancer cell lines.
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Antimicrobial effects: Methoxy-substituted compounds are known to inhibit bacterial and fungal growth.
Material Science
The electronic properties of such compounds make them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Spectroscopic Data
Spectroscopic techniques, such as NMR and IR, are used to confirm the structure:
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NMR (Proton and Carbon): Identifies chemical shifts corresponding to methoxy, methyl, and aromatic protons.
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IR Spectroscopy: Detects functional groups like carbonyl (C=O) and methoxy (-OCH).
Biological Activity Studies
Preliminary studies indicate that similar compounds exhibit:
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IC50 Values: Effective concentrations for inhibiting specific enzymes or cancer cells.
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Binding Affinity: High affinity for protein targets involved in disease pathways.
Safety and Handling
As with most synthetic organic compounds:
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Toxicity: Data on toxicity is limited; caution is advised during handling.
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Storage Conditions: Store in a cool, dry place away from light to prevent degradation.
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